molecular formula C4HClN2S B1363308 2-Chlorothiazole-5-carbonitrile CAS No. 51640-36-9

2-Chlorothiazole-5-carbonitrile

Cat. No. B1363308
CAS RN: 51640-36-9
M. Wt: 144.58 g/mol
InChI Key: BAFLVXULMMAKMM-UHFFFAOYSA-N
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Description

2-Chlorothiazole-5-carbonitrile is a chemical compound with the molecular formula C4HClN2S and a molecular weight of 144.58 . .


Synthesis Analysis

The synthesis of 2-Chlorothiazole-5-carbonitrile involves a reaction with copper dichloride and isopentyl nitrite in acetonitrile for 10.5 hours . The yield of this reaction is 67% .


Molecular Structure Analysis

The InChI code for 2-Chlorothiazole-5-carbonitrile is 1S/C4H2ClN2S/c5-4-7-2-3 (1-6)8-4/h2,8H . The SMILES string representation is Clc1ncc(s1)C#N .


Physical And Chemical Properties Analysis

2-Chlorothiazole-5-carbonitrile is a solid substance with a melting point of 52-57 °C . It should be stored at a temperature of -20°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Hydrodehalogenation and Hydrodeamination : 2-Chlorothiazole-5-carbonitrile has been used in the regioselective hydrodehalogenation and hydrodeamination processes. Ioannidou and Koutentis (2011) demonstrated its application in producing 3-chloroisothiazole-4-carbonitrile with high yields through these reactions, showcasing its utility in chemical synthesis (Ioannidou & Koutentis, 2011).

  • Suzuki Coupling : The compound has been utilized in regiospecific Suzuki coupling reactions. Christoforou, Koutentis, and Rees (2003) reported high yields of 3-chloro-5-(aryl and methyl)-isothiazole-4-carbonitriles using 2-Chlorothiazole-5-carbonitrile, indicating its importance in creating structurally diverse molecules (Christoforou, Koutentis, & Rees, 2003).

Fluorescence and Spectroscopy

  • Fluorescent Heterocyclic Compounds : Sahraei et al. (2013) synthesized novel fluorescent heterocyclic compounds using derivatives of 2-Chlorothiazole-5-carbonitrile. Their research revealed the high fluorescence and quantum yields of these compounds, suggesting potential applications in spectroscopy and material sciences (Sahraei, Pordel, Behmadi, & Razavi, 2013).

Catalytic Applications

  • Palladium Complexes and Catalysis : Bumagin et al. (2014) used 2-Chlorothiazole-5-carbonitrile derivatives to prepare palladium complexes, which exhibited high catalytic activity in Suzuki reactions. This application underscores the compound's role in enhancing catalytic processes (Bumagin, Petkevich, Kletskov, Livantsov, Golantsov, & Potkin, 2014).

Crystallography and Molecular Structure

  • X-Ray Crystallographic Analysis : The structural and molecular properties of 2-Chlorothiazole-5-carbonitrile derivatives have been explored using X-ray crystallography. Studies by Swamy et al. (2020) and Jukić et al. (2010) involved detailed analyses of derivatives' crystal structures, providing insights into their molecular arrangements and interactions (Swamy, Krishnakumar, Srinivasan, Sivakumar, & Kumar, 2020); (Jukić, Cetina, Halambek, & Ugarković, 2010).

Biological and Pharmaceutical Research

  • Antibacterial and Antifungal Activities : Al-Adiwish et al. (2017) conducted research on the synthesis of pyrazolo[5,1-c][1,2,4]triazines from 2-Chlorothiazole-5-carbonitrile derivatives. Their study reported on the antibacterial, antifungal, and cytotoxic properties against breast cancer cells, illustrating the potential biomedical applications of these compounds (Al-Adiwish, Abubakr, & Alarafi, 2017).

  • Corrosion Inhibition : Yadav et al. (2016) explored the use of 2-Chlorothiazole-5-carbonitrile derivatives as corrosion inhibitors. Their studies found high inhibition efficiencies, suggesting applications in materials science and industrial maintenance (Yadav, Gope, Kumari, & Yadav, 2016).

  • Drug-Likeness and Theoretical Studies : Wazzan, Al-Qurashi, and Faidallah (2016) used Density Functional Theory (DFT) to study the structural parameters of 2-Chlorothiazole-5-carbonitrile derivatives. Their research contributed to understanding the biological potentials and corrosion inhibition properties of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . It is harmful if swallowed and causes serious eye damage . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

2-chloro-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClN2S/c5-4-7-2-3(1-6)8-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFLVXULMMAKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363321
Record name 2-Chlorothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothiazole-5-carbonitrile

CAS RN

51640-36-9
Record name 2-Chlorothiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorothiazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AD Borthwick, MW Foxton, BV Gray… - Journal of the …, 1973 - pubs.rsc.org
… 2-nitrothiazole-5-carbaldehyde in formic acid containing hydroxylamine hydrochloride and sodium formate,s gave, as the only identifiable product, 2-chlorothiazole-5-carbonitrile (6). …
Number of citations: 6 pubs.rsc.org
MT Bilodeau, AE Balitza, TJ Koester… - Journal of medicinal …, 2004 - ACS Publications
… 2-Chlorothiazole-5-carbonitrile. A flame-dried round-bottom flask under N 2 was charged with 150 mL of anhydrous MeCN. CuCl 2 (12.9 g, 95.9 mmol, 1.2 equiv) was added, and the …
Number of citations: 65 pubs.acs.org
TK Yeh, JS Song, PW Chang, JC Yu, CH Chang… - European Journal of …, 2022 - Elsevier
… Compound 8a was prepared by general procedure B with 2-chlorothiazole-5-carbonitrile (7a) (200 mg, 1.38 mmol), hydroxylamine hydrochloride (193 mg, 2.77 mmol) and NaHCO 3 (…
Number of citations: 1 www.sciencedirect.com
L Leung, D Niculescu-Duvaz, D Smithen… - Journal of medicinal …, 2019 - ACS Publications
Lysyl oxidase (LOX) is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and …
Number of citations: 51 pubs.acs.org
G Ballantyne - researchportal.bath.ac.uk
New methods for the CH functionalisation of aliphatic primary amines using dual photoredox and hydrogen-atom-transfer (HAT) catalysis have been investigated herein. …
Number of citations: 0 researchportal.bath.ac.uk

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